molecular formula C13H15N3O6 B600008 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide CAS No. 196408-37-4

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide

Cat. No. B600008
M. Wt: 309.278
InChI Key: CTZCWECFXHMGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide is a semicarbazide derivative that has been synthesized and studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also act by reducing oxidative stress and protecting against neurodegeneration.

Biochemical And Physiological Effects

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide in lab experiments is its potential to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. It may also be useful in studying the mechanisms of inflammation and neurodegeneration. One limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide. One direction is to further investigate its mechanisms of action and potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide can be achieved through a multi-step process. The initial step involves the reaction of 3,5-dimethoxycarbonylbenzaldehyde with semicarbazide hydrochloride in ethanol, which yields 3,5-bis(methoxycarbonyl)-semicarbazide. The second step involves the reaction of 3,5-bis(methoxycarbonyl)-semicarbazide with acetic anhydride in pyridine, which yields 1-acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide.

Scientific Research Applications

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

dimethyl 5-(acetamidocarbamoylamino)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-7(17)15-16-13(20)14-10-5-8(11(18)21-2)4-9(6-10)12(19)22-3/h4-6H,1-3H3,(H,15,17)(H2,14,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZCWECFXHMGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652159
Record name Dimethyl 5-[(2-acetylhydrazinecarbonyl)amino]benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide

CAS RN

196408-37-4
Record name Dimethyl 5-[(2-acetylhydrazinecarbonyl)amino]benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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